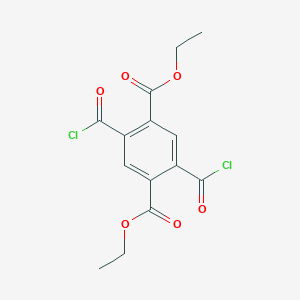
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C14H12Cl2O6 It is a derivative of benzene-1,4-dicarboxylate, where the hydrogen atoms at the 2 and 5 positions are replaced by chlorocarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate can be synthesized through the chlorination of diethyl benzene-1,4-dicarboxylate. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The chlorocarbonyl groups can be hydrolyzed to carboxylic acids in the presence of water and a base.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Hydrolysis: Water, bases (sodium hydroxide, potassium hydroxide).
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate involves its reactivity towards nucleophiles. The chlorocarbonyl groups are electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a building block for the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl benzene-1,4-dicarboxylate: Lacks the chlorocarbonyl groups, making it less reactive towards nucleophiles.
Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate: Contains hydroxyl groups instead of chlorocarbonyl groups, leading to different reactivity and applications.
Diethyl phthalate: A related ester with different substitution patterns on the benzene ring.
Uniqueness
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate is unique due to the presence of chlorocarbonyl groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for use in different scientific and industrial applications.
Propriétés
Numéro CAS |
6423-33-2 |
|---|---|
Formule moléculaire |
C14H12Cl2O6 |
Poids moléculaire |
347.1 g/mol |
Nom IUPAC |
diethyl 2,5-dicarbonochloridoylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H12Cl2O6/c1-3-21-13(19)9-5-8(12(16)18)10(14(20)22-4-2)6-7(9)11(15)17/h5-6H,3-4H2,1-2H3 |
Clé InChI |
QBUAPBWGIOBMFT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)OCC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
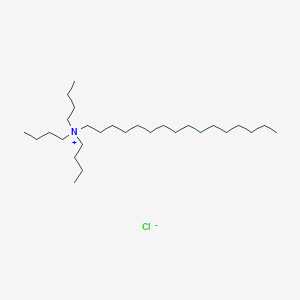
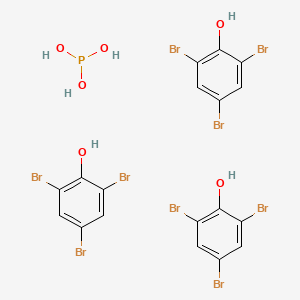
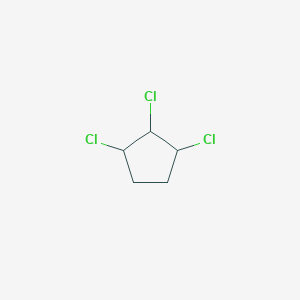
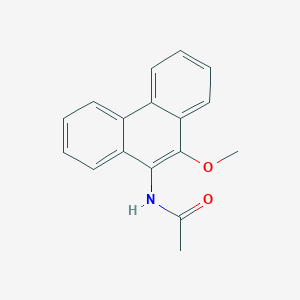
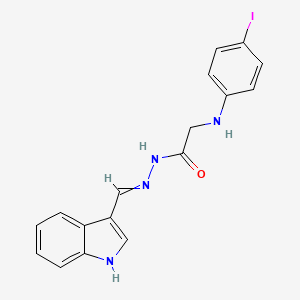
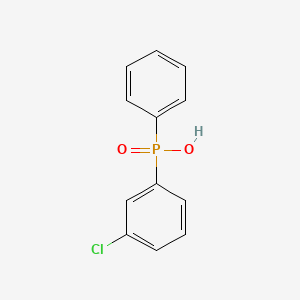

![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
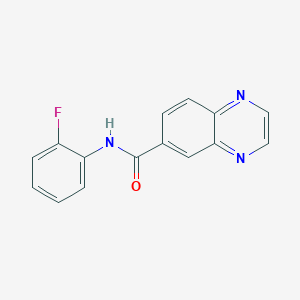
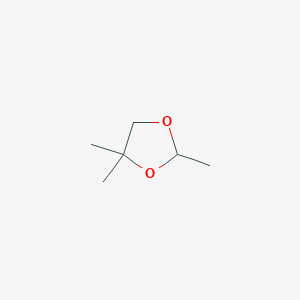
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
